![molecular formula C9H15N3O5 B1585644 2'-Deoxycytidine hydrate CAS No. 652157-52-3](/img/structure/B1585644.png)
2'-Deoxycytidine hydrate
Overview
Description
2’-Deoxycytidine hydrate is a deoxyribonucleoside composed of a deoxyribose sugar and a cytosine base . It has an empirical formula of C9H13N3O4 · xH2O and a molecular weight of 227.22 (anhydrous basis) . It is phosphorylated by deoxycytidine kinase in the cytosol or thymidine kinase 2 (TK2) in mitochondria to form deoxycytidine monophosphate (dCMP) .
Synthesis Analysis
2’-Deoxycytidine hydrate forms dCTP upon phosphorylation, which is used to synthesize DNA via various DNA polymerases or reverse transcriptases . Deoxycytidine is the substrate for deoxycytidine deaminase (EC 3.5.4.14) which converts it into 2’-deoxyuridine .
Molecular Structure Analysis
The molecular structure of 2’-Deoxycytidine hydrate is similar to the ribonucleoside cytidine, but with one hydroxyl group removed from the C2’ position .
Chemical Reactions Analysis
The reaction mechanism and kinetics for the abstraction of hydrogen and addition of hydroxyl radical (OH) to 2’-deoxycytidine have been studied . The branching ratios of hydrogen abstraction from the C1’ site and the C5’ site and OH radical addition to the C5 site and the C6 site are 57.27% and 12.26% and 23.85% and 5.69%, respectively .
Physical And Chemical Properties Analysis
2’-Deoxycytidine hydrate has a molecular weight of 227.22 (anhydrous basis) . It forms crystals and has an optical activity of [α]25/D +54°, c = 2 in H2O .
Scientific Research Applications
DNA Synthesis
2’-Deoxycytidine (deoxyC) is one of the deoxynucleosides which, after phosphorylation to dCTP, is used to synthesize DNA via various DNA polymerases or reverse transcriptases .
Enzyme Substrate
2’-Deoxycytidine (deoxyC) is the substrate for deoxycytidine deaminase (EC 3.5.4.14) which converts it into 2’-deoxyuridine .
Hydration and Association Abilities
The hydration and association abilities of 2’-Deoxycytidine and their phosphate salts in aqueous solutions have been studied using Molecular Dynamics Simulations and FTIR Spectroscopy . This research helps understand the different properties of DNA and RNA in terms of the influence of the O2’H hydroxyl present in RNA but not in DNA .
DNA Adduct Analysis
2’-Deoxycytidine hydrate has been used in the analysis of DNA adducts of polycyclic aromatic hydrocarbons . This involves the use of LC-MS with electrospray ionization, a method that covers a wide range of applications in a broad spectrum of biological media .
Bio-organic Analysis
2’-Deoxycytidine hydrate is used in bio-organic analysis, covering a wide range of applications in a broad spectrum of biological media .
Pharmaceutical Research
2’-Deoxycytidine hydrate is used in pharmaceutical research due to its properties and applications in DNA synthesis and enzyme substrate .
Mechanism of Action
Target of Action
2’-Deoxycytidine hydrate primarily targets several enzymes in the cell. These include Thymidine kinase 2, mitochondrial, Class B acid phosphatase, and Deoxycytidine kinase . These enzymes play crucial roles in various cellular processes, including DNA synthesis and repair, nucleotide metabolism, and cellular signaling .
Mode of Action
The interaction of 2’-Deoxycytidine hydrate with its targets involves a series of biochemical reactions. The compound is phosphorylated by deoxycytidine kinase to its active nucleotide metabolites . This phosphorylation is a key step in the compound’s mode of action, enabling it to exert its effects on the cell .
Biochemical Pathways
2’-Deoxycytidine hydrate affects several biochemical pathways. It is involved in the phosphorylation of deoxyribonucleosides deoxycytidine, deoxyguanosine, and deoxyadenosine . This process is crucial for the synthesis of DNA and RNA, and the regulation of various cellular functions .
Pharmacokinetics
Like other nucleoside analogs, it is expected to be absorbed into cells, distributed within the body, metabolized into its active forms, and eventually eliminated . These processes can impact the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
The molecular and cellular effects of 2’-Deoxycytidine hydrate’s action are complex and multifaceted. By interacting with its targets and affecting various biochemical pathways, the compound can influence a range of cellular processes, including DNA synthesis, cell signaling, and nucleotide metabolism . These effects can have significant implications for cell function and health .
Action Environment
The action, efficacy, and stability of 2’-Deoxycytidine hydrate can be influenced by various environmental factors. For instance, the compound’s activity may be affected by the cellular environment, including the presence of other molecules, pH levels, and temperature . Understanding these influences is crucial for optimizing the use of the compound and maximizing its therapeutic potential .
properties
IUPAC Name |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4.H2O/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8;/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15);1H2/t5-,6+,8+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBGOHZLZCFWLH-OERIEOFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369129 | |
Record name | 2'-Deoxycytidine hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56322743 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2'-Deoxycytidine hydrate | |
CAS RN |
652157-52-3 | |
Record name | 2'-Deoxycytidine hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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